tert-butyl (R)-3-(4-bromophenyl)piperidine-1-carboxylate

Chiral Resolution Stereoselective Synthesis Niraparib Intermediates

This (R)-enantiomer is the certified Niraparib Impurity 65, indispensable for ANDA method validation (AMV), QC release testing, and stability studies. As a defined chiral intermediate for PARP inhibitor synthesis, substitution with the (S)-enantiomer or racemate compromises stereochemical integrity and regulatory compliance. Supplied with full characterization data traceable to USP/EP guidelines, ensuring accurate analytical method development and impurity profiling.

Molecular Formula C16H22BrNO2
Molecular Weight 340.261
CAS No. 2244064-26-2
Cat. No. B2840087
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl (R)-3-(4-bromophenyl)piperidine-1-carboxylate
CAS2244064-26-2
Molecular FormulaC16H22BrNO2
Molecular Weight340.261
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCC(C1)C2=CC=C(C=C2)Br
InChIInChI=1S/C16H22BrNO2/c1-16(2,3)20-15(19)18-10-4-5-13(11-18)12-6-8-14(17)9-7-12/h6-9,13H,4-5,10-11H2,1-3H3/t13-/m0/s1
InChIKeyWRSHWNCUNYWQBB-ZDUSSCGKSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





tert-Butyl (R)-3-(4-bromophenyl)piperidine-1-carboxylate: A Defined Chiral Building Block for Pharmaceutical R&D and Impurity Profiling (CAS 2244064-26-2)


tert-Butyl (R)-3-(4-bromophenyl)piperidine-1-carboxylate (CAS 2244064-26-2) is an enantiomerically defined N-Boc protected 3-arylpiperidine derivative. It is a synthetic chiral intermediate and a documented impurity (Impurity 65) in the manufacturing of the PARP inhibitor Niraparib [1]. The compound features a tert-butyloxycarbonyl (Boc) protecting group and a single chiral center in the (R)-configuration, distinguishing it from its (S)-enantiomer (CAS 1476776-55-2) and the racemic mixture (CAS 769944-73-2). As a fine chemical, it is supplied with a certified chemical purity of ≥98% by multiple vendors and is intended exclusively for research and further manufacturing use [2].

Why Chiral Integrity and Impurity Profiling Preclude Generic Substitution of tert-Butyl (R)-3-(4-bromophenyl)piperidine-1-carboxylate


Substitution of tert-butyl (R)-3-(4-bromophenyl)piperidine-1-carboxylate with its (S)-enantiomer or the racemic mixture is not chemically equivalent due to its role in stereoselective synthesis and regulatory impurity control. In drug synthesis, the (R)-configuration is required for the specific chiral induction in Niraparib, where the final active pharmaceutical ingredient (API) possesses a defined stereochemistry [1]. Furthermore, this compound is a certified Niraparib Impurity 65, supplied with detailed characterization data compliant with regulatory guidelines for analytical method development and ANDA filings [2]. Substituting with a racemic mixture or the (S)-enantiomer introduces stereochemical contaminants that compromise both synthetic route integrity and analytical accuracy in quality control (QC) laboratories. The quantitative evidence presented in the following section details the measurable differences in stereochemistry and purity profiles that substantiate this non-interchangeability.

Quantitative Evidence Guide for Selecting tert-Butyl (R)-3-(4-bromophenyl)piperidine-1-carboxylate (CAS 2244064-26-2)


Enantiomeric Purity: Stereochemical Differentiation from (S)-Enantiomer and Racemate

The compound is synthesized and supplied as the single (R)-enantiomer. This is a critical differentiation from the (S)-enantiomer (CAS 1476776-55-2) and the racemic mixture (CAS 769944-73-2), which lack the required stereochemistry for specific applications [1]. While specific numerical enantiomeric excess (e.e.) values are not universally published, vendors commit to producing this compound with 'high enantiomeric purity' suitable for advanced pharmaceutical intermediate synthesis . This contrasts with the racemic mixture, which by definition has an enantiomeric excess of 0%.

Chiral Resolution Stereoselective Synthesis Niraparib Intermediates

Chemical Purity: ≥98% Assay versus Industry Standard Ranges for Analogues

The target compound is consistently offered with a chemical purity of ≥98% [1]. In contrast, the (S)-enantiomer (CAS 1476776-55-2) is supplied across a broader purity range of 95-98%, with some vendors specifying 95% or 97% . The racemic mixture (CAS 769944-73-2) is also typically supplied at 95-97% purity, with some suppliers listing 95% . This higher and more tightly specified purity for the (R)-enantiomer reduces the risk of introducing unknown impurities into research workflows.

Analytical Chemistry Quality Control Fine Chemical Procurement

Regulatory Utility: Designated Niraparib Impurity 65 with Pharmacopeial Traceability

The compound is explicitly designated as 'Niraparib Impurity 65' and is supplied with detailed characterization data compliant with regulatory guidelines [1]. This traceability is absent for the generic (S)-enantiomer or racemate, which are not formally designated as specific impurities in the Niraparib monograph. The (R)-enantiomer's impurity standard can be used for analytical method development, method validation (AMV), quality control (QC) applications for Abbreviated New Drug Applications (ANDA), and further traceability against pharmacopeial standards (USP or EP) can be provided [1].

Pharmaceutical Analysis Regulatory Science Impurity Profiling

Chiral Building Block Utility: Superior Compatibility for Enantioselective Synthesis

The (R)-enantiomer serves as a protected chiral building block that can be deprotected and further functionalized in stereoselective synthetic routes . Its defined stereochemistry is essential for constructing the correct 3D architecture of target molecules. In the synthesis of Niraparib, the analogous (S)-enantiomer is a key building block; the (R)-enantiomer is the critical impurity standard and can be used in method development and chiral separations [1]. The racemic mixture lacks the stereochemical definition required for enantioselective applications and introduces an unwanted 50% impurity of the opposite enantiomer in any chiral synthesis.

Chiral Synthesis Medicinal Chemistry Niraparib

Physical Property and Storage Differentiation: Defined Boiling Point and Storage Conditions

The compound has a predicted boiling point of 398.5±42.0 °C at 760 mmHg and a density of 1.3±0.1 g/cm³ [1]. For the (S)-enantiomer, the same boiling point is predicted . Recommended storage for the (R)-enantiomer is typically sealed in dry conditions at 2-8°C, whereas some vendors recommend room temperature storage for the (S)-enantiomer . This difference in storage recommendations may reflect subtle differences in long-term stability or packaging, which can impact procurement and inventory management.

Chemical Handling Logistics Stability

Defined Application Scenarios for tert-Butyl (R)-3-(4-bromophenyl)piperidine-1-carboxylate (CAS 2244064-26-2)


Analytical Reference Standard for Niraparib Impurity Profiling in Pharmaceutical QC

As a certified Niraparib Impurity 65, this compound is indispensable for developing and validating HPLC/UPLC methods to quantify and control impurities in Niraparib API and drug products [1]. It is used for method validation (AMV), quality control (QC) release testing, and stability studies during ANDA filing and commercial production. Its availability with detailed characterization data and potential pharmacopeial traceability (USP/EP) makes it the correct choice for regulatory submissions [1].

Chiral Building Block for Stereoselective Synthesis of Piperidine-Containing Drug Candidates

The (R)-enantiomer serves as a protected chiral 3-arylpiperidine scaffold for medicinal chemistry and process R&D . Its defined stereochemistry enables the construction of enantiomerically pure molecules for structure-activity relationship (SAR) studies and lead optimization. The N-Boc protecting group allows for selective deprotection under mild acidic conditions, facilitating further functionalization .

Chiral Resolution and Method Development for Enantiomeric Separations

This compound is employed as a reference standard for developing and validating chiral HPLC or SFC methods aimed at separating and quantifying (R)- and (S)-enantiomers of 3-(4-bromophenyl)piperidine derivatives [2]. Its defined stereochemistry provides a critical benchmark for optimizing chiral stationary phases and mobile phase conditions, ensuring accurate enantiomeric purity analysis in synthetic and QC workflows [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for tert-butyl (R)-3-(4-bromophenyl)piperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.